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Beta-Amyloid (13-40)

Cat. No.: B1578783
M. Wt: 2923.4
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (13-40) is a truncated form of the endogenous Aβ1-40 peptide, which is a primary component of amyloid plaques and a key biomarker in the pathology of Alzheimer's disease . This 28-amino acid fragment encompasses the core hydrophobic region (residues 17-21, LVFFA) and the central hydrophilic domain, which are critical for the peptide's self-assembly and aggregation into cross-β-sheet rich amyloid fibrils . The absence of the first 12 N-terminal amino acids makes Beta-Amyloid (13-40) a vital tool for structure-function studies, allowing researchers to investigate the specific role of the central and C-terminal domains in driving amyloid fibril formation and stability without interference from the more disordered N-terminus . This peptide is essential for research focused on understanding the molecular mechanisms of Aβ aggregation, screening for potential inhibitory compounds that disrupt the amyloid cascade and for creating in vitro and in vivo models of amyloid pathology . Supplied as a purified, high-quality reagent, Beta-Amyloid (13-40) is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Weight

2923.4

sequence

HHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biogenesis and Proteolytic Processing of Beta Amyloid 1 40 Precursors

Amyloid Precursor Protein (APP) Metabolism Pathways

The fate of the APP molecule is determined by the initial enzymatic cleavage it undergoes. This first cut dictates whether the cell will produce the potentially pathogenic Aβ peptides or benign, and in some cases neuroprotective, fragments. europeanreview.org

The amyloidogenic pathway is initiated when the enzyme β-secretase, specifically the β-site APP cleaving enzyme 1 (BACE1), cleaves APP at the N-terminus of the Aβ domain. nih.govnih.gov This cleavage event releases a large, soluble ectodomain known as sAPPβ and leaves a 99-amino acid C-terminal fragment (CTFβ or C99) embedded in the cell membrane. nih.govbachem.com

Subsequently, the γ-secretase complex, a multi-protein assembly, performs an intramembranous cleavage on the C99 fragment. researchgate.net This second cut is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, typically between 38 and 43 amino acids. researchgate.netwikipedia.org The cleavage that results in the 40-amino acid peptide produces Aβ(1-40), which is the most abundant Aβ isoform, accounting for approximately 90% of all Aβ peptides produced. researchgate.net This process also releases the APP intracellular domain (AICD) into the cytoplasm. nih.govnih.gov

Table 1: Key Products of the Amyloidogenic Pathway
EnzymeSubstrateProductsSignificance
β-Secretase (BACE1)Amyloid Precursor Protein (APP)sAPPβ, C-terminal fragment 99 (C99)Initiating step for Aβ production. nih.gov
γ-SecretaseC-terminal fragment 99 (C99)Beta-Amyloid (Aβ) peptides (including Aβ(1-40), Aβ(1-42)), APP Intracellular Domain (AICD)Generates the various Aβ isoforms. researchgate.netresearchgate.net

In the non-amyloidogenic pathway, APP is cleaved by an α-secretase enzyme. This family of enzymes includes members of the "A Disintegrin and Metalloprotease" (ADAM) family, such as ADAM10 and ADAM17. europeanreview.org The α-secretase cleavage occurs within the Aβ sequence of the APP molecule. lakeforest.edu

This single proteolytic event prevents the formation of the Aβ peptide. It results in the release of a large, soluble ectodomain called sAPPα, which has been shown to have neuroprotective and memory-enhancing properties. europeanreview.orgnih.gov The remaining 83-amino acid C-terminal fragment (CTFα or C83) stays anchored in the membrane. researchgate.net This C83 fragment can then be cleaved by the γ-secretase complex, which releases a non-toxic p3 peptide and the APP intracellular domain (AICD). researchgate.netmdpi.com Because the α-secretase and β-secretase enzymes compete for the same APP substrate, enhancing α-secretase activity can reduce the production of Aβ. nih.gov

Table 2: Key Products of the Non-Amyloidogenic Pathway
EnzymeSubstrateProductsSignificance
α-Secretase (e.g., ADAM10)Amyloid Precursor Protein (APP)sAPPα, C-terminal fragment 83 (C83)Precludes Aβ formation; produces neuroprotective sAPPα. nih.gov
γ-SecretaseC-terminal fragment 83 (C83)p3 peptide, APP Intracellular Domain (AICD)Cleaves the remaining fragment into non-toxic peptides. mdpi.com

Role of Specific Secretases in Aβ(1-40) Production

The precise generation of Aβ(1-40) is dependent on the coordinated action and specific properties of the secretase enzymes, particularly the γ-secretase complex.

The γ-secretase is not a single enzyme but a high-molecular-weight complex composed of four core protein components: Presenilin (PSEN), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin-enhancer 2 (PEN-2). nih.govbachem.com Presenilin, which exists in two forms, Presenilin-1 (PSEN1) and Presenilin-2 (PSEN2), forms the catalytic core of the complex and is classified as an aspartyl protease. nih.govmdpi.com

Table 3: Core Components of the γ-Secretase Complex
ComponentFunction
Presenilin (PSEN1 or PSEN2)Catalytic subunit containing the active aspartyl protease site. nih.govmdpi.com
Nicastrin (NCT)A large glycoprotein (B1211001) that may function as a receptor for the substrate. nih.gov
Anterior pharynx-defective 1 (APH-1)Involved in the assembly and stabilization of the complex. nih.gov
Presenilin-enhancer 2 (PEN-2)Required for the endoproteolysis and activation of Presenilin. nih.gov

While the canonical amyloidogenic pathway involves BACE1 and γ-secretase, other proteases have been identified that can cleave APP and influence Aβ metabolism. nih.gov For instance, meprin β, a metalloprotease, has been shown to cleave APP at the β-secretase site, generating Aβ. nih.gov Additionally, other processing events, such as those by delta-secretase and eta-secretase, create different APP fragments that could potentially modulate Aβ production. nih.gov

Furthermore, enzymes primarily known for Aβ degradation can also be considered in the broader context of Aβ homeostasis. Neprilysin (NEP) and Insulin-degrading enzyme (IDE) are two major proteases responsible for the catabolism and clearance of Aβ peptides once they are formed. nih.gov While not directly involved in its formation, their activity levels are crucial in determining the net accumulation of Aβ(1-40) in the brain. nih.gov

Structural Biology and Conformation of Beta Amyloid 13 40 and Aβ 1 40 Aggregates

Monomeric Conformations of Aβ(1-40) and Conformational Dynamics

In its monomeric state, Aβ(1-40) is largely unstructured and intrinsically disordered in aqueous solution. nih.govnih.gov Nuclear magnetic resonance (NMR) studies have shown that the peptide exists as a dynamic ensemble of conformations, predominantly featuring random coil-like structures. nih.gov There is a notable absence of stable, long-range contacts that would define a fixed tertiary structure. nih.gov

Fibrillar Structures and Amyloidogenesis of Aβ(1-40)

The culmination of the Aβ(1-40) aggregation pathway is the formation of highly stable, insoluble amyloid fibrils. This process, known as amyloidogenesis, involves the conversion of soluble oligomers into larger, ordered structures. nih.gov

Protofibrils are transient, metastable intermediates that are precursors to mature fibrils. pnas.orgpnas.org They appear as curvilinear or short, rod-like structures, often thinner and more flexible than mature fibrils. pnas.orgacs.org The transition from oligomers to protofibrils is marked by a significant conformational change, where antiparallel β-sheet structures may reorient into the parallel β-sheets that define the fibril core. nih.gov

Hydrogen-deuterium exchange studies show that protofibrils have a less protected core compared to mature fibrils, indicating a more dynamic and less ordered structure. pnas.orgnih.gov Specifically, the region spanning residues 20-30 is significantly more ordered and protected in fibrils than in protofibrils. nih.gov Over time, protofibrils elongate and anneal, eventually assembling into the long, unbranched, and rigid mature fibrils characteristic of amyloid plaques. pnas.orgencyclopedia.pubatlasofscience.org

The defining feature of all amyloid fibrils, including those of Aβ(1-40), is the cross-β structure. pnas.org In this motif, individual Aβ peptides adopt a β-strand conformation, and these strands run perpendicular to the long axis of the fibril. cambridge.org The β-sheets stack on top of each other, parallel to the fibril axis, forming a highly stable, hydrogen-bonded core. mdpi.com

A common architecture for Aβ(1-40) fibrils involves two protofilaments twisting around each other to form the mature fibril. mdpi.compnas.orgpnas.org Within each protofilament, the Aβ(1-40) peptides are arranged in an in-register parallel β-sheet, meaning identical residues from adjacent peptides align. cambridge.orgresearchgate.net The peptide itself often adopts a U-shaped or J-shaped conformation, with β-strands connected by a turn or loop region. mdpi.com For example, a high-resolution cryo-EM structure revealed a J-shaped protomer with three β-strands forming the core. mdpi.com The stability of these fibrillar structures is correlated with the extent of their β-sheet content. researchgate.netnih.gov These complex, higher-order architectures result in the highly stable and resilient amyloid deposits found in the brain. mdpi.com

Data Tables

Table 1: Key Structural Features of Aβ(1-40) Aggregation States

Aggregation State Dominant Secondary Structure Key Structural Characteristics
Monomer Primarily random coil, transient α-helices and β-sheets nih.govnih.gov Intrinsically disordered, dynamic conformational ensemble. nih.gov
LMW Oligomer (Dimer, Trimer) Antiparallel β-sheets, random coil nih.govnih.gov Dynamic, heterogeneous, stabilized by hydrophobic interactions. nih.govnih.gov
Protofibril β-sheet pnas.orgnih.gov Metastable, less ordered core than mature fibrils, curvilinear morphology. pnas.orgnih.gov

| Mature Fibril | Parallel in-register cross-β sheet mdpi.comresearchgate.net | Highly ordered, polymorphic, often composed of multiple twisted protofilaments. mdpi.compnas.org |

Structural Characteristics of the Central Region (Residues 13-40) within Aβ(1-40) Fibrils

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and other biophysical techniques have provided significant insights into the structure of Aβ(1-40) fibrils. These studies reveal a complex architecture characterized by specific secondary structural elements and intermolecular interactions.

While the fibrillar core of Aβ(1-40) is dominated by β-sheet structures, studies in membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, have shown that the peptide can adopt α-helical conformations. acs.orgresearchgate.net Replica-exchange molecular dynamics simulations have identified two helical domains, A (residues 13-22) and B (residues 30-35), connected by a type I β-turn at residues 23-27. researchgate.netnih.gov This turn region is considered essential for the aggregation-competent structure of the Aβ peptide. nih.gov In the context of fibrils, this turn region, specifically residues 25-29, facilitates a bend in the peptide backbone. pnas.org

A hallmark of Aβ(1-40) fibrils is the presence of a cross-β structure, where β-strands run perpendicular to the fibril axis. pnas.orgcambridge.org Solid-state NMR has definitively shown that residues 12–24 and 30–40 adopt β-strand conformations. pnas.orgnih.govnih.gov These β-strands form parallel, in-register β-sheets through intermolecular hydrogen bonding. pnas.orgnih.govportlandpress.com This parallel arrangement means that identical residues from adjacent peptide molecules are aligned, creating a highly ordered and stable fibril core. cambridge.org

In contrast to the highly ordered core, the N-terminal region of Aβ(1-40) fibrils, approximately the first 10 residues, is structurally disordered and flexible. pnas.orgcambridge.orgnih.gov This flexibility has been demonstrated by various techniques, including solid-state NMR, which shows larger linewidths for this region, indicative of structural disorder. pnas.orgnih.gov While disordered, this N-terminal domain is crucial for regulating the aggregation properties of Aβ and can be influenced by post-translational modifications and mutations. nih.govplos.org

Influence of Environmental Factors on Aβ(1-40) Aggregation Structures

The structure of Aβ(1-40) aggregates is not static but can be significantly influenced by the surrounding environment. The composition of the local environment can modulate aggregation pathways and lead to the formation of distinct fibril polymorphs. nih.gov

Lipid membranes, a key component of the neuronal environment, play a crucial role in modulating Aβ aggregation. The interaction of Aβ with lipid bilayers can alter the peptide's conformation and accelerate fibril formation. nsf.gov

Lipid Composition: The specific lipid composition of a membrane influences its interaction with Aβ. For instance, cholesterol content can affect the morphology and aggregation state of the peptide. mdpi.com In the presence of cholesterol, Aβ tends to adopt a β-sheet-rich conformation at the membrane surface. mdpi.com Total brain lipid extract (TBLE) bilayers have been shown to promote the nucleation and growth of Aβ(1-40) fibrils. frontiersin.org

Conformational Changes: Lipid environments can induce conformational changes in Aβ. While Aβ(1-40) may exist in an α-helical state in certain lipid environments, interaction with membranes, particularly those containing gangliosides like GM1, can promote a transition to a β-sheet-rich structure, which is prone to aggregation. mdpi.com

Membrane Disruption: The process of Aβ aggregation on lipid bilayers can lead to membrane disruption, including increased surface roughness and the formation of holes. frontiersin.org This disruption is often associated with pre-fibrillar aggregates rather than mature fibrils. frontiersin.org Different Aβ fragments show varying abilities to interact with and disrupt lipid membranes, highlighting the importance of specific peptide domains in this process. nsf.gov

Table 1: Structural Features of Aβ(1-40) Fibrils

Structural Feature Residue Range Description Key Interactions
N-terminal Disordered Region 1-10 Flexible and structurally disordered. -
First β-Strand 12-24 Forms a parallel, in-register β-sheet. Intermolecular hydrogen bonds.
Backbone Bend/Turn 25-29 Non-β-strand conformation creating a bend. Salt bridge between Asp23 and Lys28.
Second β-Strand 30-40 Forms a parallel, in-register β-sheet. Intermolecular hydrogen bonds.

Impact of Metal Ions on Aggregate Morphology

The interaction between metal ions and beta-amyloid (Aβ) peptides is a critical factor in modulating the aggregation process and the resulting morphology of the aggregates. While extensive research has been conducted on full-length Aβ peptides, particularly Aβ(1-40), there is a notable lack of specific research findings in the available scientific literature regarding the impact of metal ions on the aggregation morphology of the Beta-Amyloid (13-40) fragment. Therefore, the following discussion is based on detailed research findings for Aβ(1-40).

The aggregation of Aβ peptides is significantly influenced by the presence of various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.govmdpi.com These ions can alter the kinetic pathway of Aβ aggregation, directing it away from the typical fibrillar structures towards alternative, often more neurotoxic, oligomeric or amorphous aggregates. nih.govmdpi.com The specific morphology of the resulting aggregates is highly dependent on the type of metal ion, its concentration, and the molar ratio of the metal to the Aβ peptide. acs.org

Copper Ions (Cu²⁺):

Copper ions have a complex, concentration-dependent effect on Aβ(1-40) aggregation. acs.orgacs.org At substoichiometric concentrations relative to the peptide, Cu²⁺ can accelerate aggregation by promoting the formation of β-sheet-rich fibrils. nih.gov However, as the concentration of Cu²⁺ increases to equimolar or higher ratios, it tends to inhibit fibrillization and instead promotes the formation of non-fibrillar, amorphous aggregates. acs.orgacs.orgresearchgate.net This is because at higher concentrations, metal-bound Aβ(1-40) complexes become non-amyloidogenic and are incapable of extending pre-formed amyloid seeds. acs.org The coordination of the copper ion is crucial for stabilizing these amorphous aggregates, which can be disaggregated using chelators. acs.org Some studies have shown that at Cu²⁺:Aβ(1-40) molar ratios above 0.4:1, there is no observable extension of pre-formed fibrils. acs.org The interaction of Cu²⁺ with Aβ is believed to increase the random coil content of the peptide, which leads to the formation of these disordered aggregates rather than the highly organized β-sheet structures required for fibril formation.

Zinc Ions (Zn²⁺):

Similar to copper, zinc ions also play a significant role in modulating Aβ(1-40) aggregation. Zn²⁺ has been shown to inhibit the formation of ordered fibrillar aggregates and instead promote the formation of amorphous structures. nih.gov The binding of Zn²⁺ to Aβ(1-40) appears to alter the conformational tendencies of the peptide, which is consistent with its observed effect on promoting aggregation into non-fibrillar forms. nih.gov Studies have indicated that Zn²⁺ ions can have a stronger inhibitory effect on fibrillization than copper ions. researchgate.net Sub-stoichiometric concentrations of Zn²⁺ have been found to reduce the elongation rate of Aβ(1-40) fibrils, although they may not completely prevent their formation. nih.gov The presence of excess Zn²⁺ can disrupt the helical structure at the N-terminus of the peptide and induce β-sheet formation at the C-terminus, which promotes the formation of oligomers. researchgate.net

Iron Ions (Fe³⁺):

Iron is another metal ion implicated in Aβ aggregation. Research has shown that the addition of Fe³⁺ to solutions of Aβ(1-40) can accelerate the formation of amyloid structures in a manner similar to seeding with the more aggregation-prone Aβ(1-42) peptide. acs.org

The following table summarizes the observed effects of different metal ions on the morphology of Aβ(1-40) aggregates based on research findings.

Metal IonMetal:Aβ(1-40) RatioResulting Aggregate MorphologyResearch Findings
Copper (Cu²⁺) SubstoichiometricAccelerated formation of β-sheet-rich fibrils. nih.govAt low concentrations, Cu²⁺ can act as a nucleus, promoting fibril formation. acs.org
Equimolar or higherInhibition of fibrillization; formation of non-fibrillar, amorphous aggregates. acs.orgacs.orgresearchgate.netMetal-bound Aβ complexes become non-amyloidogenic and cannot extend existing fibrils. acs.org
Zinc (Zn²⁺) VariedInhibition of fibrillar aggregates; promotion of amorphous precipitates and oligomers. nih.govresearchgate.netHas a stronger inhibitory effect on fibrillization than Cu²⁺. researchgate.net Reduces the elongation rate of fibrils at sub-stoichiometric concentrations. nih.gov
Iron (Fe³⁺) Not specifiedAcceleration of amyloid formation. acs.orgActs similarly to seeding with more aggregation-prone Aβ species. acs.org

Kinetic Mechanisms of Beta Amyloid 1 40 Aggregation and Assembly

Primary Nucleation, Elongation, and Secondary Nucleation Pathways

The formation of Aβ(1-40) fibrils from soluble monomers is governed by a series of microscopic events, primarily categorized into three pathways:

Primary Nucleation: This is the initial and often rate-limiting step where soluble Aβ(1-40) monomers undergo a conformational change and associate to form an unstable oligomeric nucleus. ugr.esresearchgate.net This process can occur in the bulk solution (homogeneous nucleation) or on a foreign surface (heterogeneous nucleation). researchgate.net The formation of this nucleus is a thermodynamically unfavorable event that requires overcoming a significant energy barrier, which explains the characteristic lag phase observed in aggregation kinetics. ugr.es

Elongation: Once stable nuclei are formed, they can grow rapidly by the sequential addition of monomers to their ends. researchgate.net This process, also known as fibril growth, is generally much faster than primary nucleation. The existing fibril end acts as a template, guiding the incoming monomers to adopt the characteristic cross-β sheet structure. pnas.org

Secondary Nucleation: This pathway involves the formation of new nuclei on the surface of existing fibrils. researchgate.netpnas.orgpnas.org Monomers in solution can bind to the lateral surface of a fibril and subsequently form a new nucleus, which then grows into a new fibril. pnas.org This process acts as an autocatalytic cycle, dramatically amplifying the number of fibrils and leading to a rapid consumption of the monomer population. pnas.org It is considered a major source of toxic oligomeric species. pnas.orgpnas.org

Concentration-Dependent Aggregation Kinetics

The kinetics of Aβ(1-40) aggregation are highly dependent on the initial concentration of the peptide. ugr.esnih.gov Both the lag time and the apparent rate of aggregation are strongly influenced by monomer concentration. nih.gov Higher peptide concentrations generally lead to a shorter lag phase and a faster aggregation rate, as the probability of intermolecular collisions and successful nucleation events increases. ugr.es

Research has shown that Aβ(1-40) concentration not only affects the rate of aggregation but also the morphology of the resulting aggregates. Under specific physiological conditions, the peptide's concentration can dictate the assembly pathway. biorxiv.org For instance, at concentrations up to 20 μM, Aβ(1-40) tends to form discrete, ordered amyloid fibrils. biorxiv.org However, at concentrations above 20 μM, the aggregation process is more likely to result in the formation of disordered aggregates. biorxiv.org

Furthermore, the dependence of secondary nucleation on monomer concentration can be complex. At lower concentrations, the rate of secondary nucleation increases with monomer concentration. However, studies have shown that for Aβ(1-40), the surface of the fibrils can become saturated at peptide concentrations above approximately 10 μM. rsc.org Beyond this point, the rate of surface-catalyzed secondary nucleation becomes successively less dependent on the initial peptide concentration. rsc.org

Aβ(1-40) ConcentrationObserved Aggregate MorphologyReference
≤ 20 μMType 1 Amyloid Fibrils (discrete, ordered) biorxiv.org
> 20 μMType 2 Disordered Aggregates biorxiv.org

Role of Seeding in Aβ(1-40) Fibrillization

The introduction of pre-formed amyloid fibrils, or "seeds," into a solution of monomeric Aβ(1-40) can dramatically alter the aggregation kinetics. nih.govnih.gov Seeding bypasses the slow primary nucleation step by providing existing templates for elongation. frontiersin.org This typically eliminates the lag phase and initiates a rapid growth phase, demonstrating the efficiency of the elongation and secondary nucleation pathways. nih.govnih.gov

Cross-seeding, where fibrils of one Aβ variant seed the aggregation of another, is also a significant phenomenon. Oligomeric aggregates of Aβ(1-42) have been shown to accelerate the fibrillization of Aβ(1-40) monomers. rsc.org Similarly, seeds from Aβ(1-40) mutants, such as the Arctic (E22G) or Osaka (E22Δ) variants, can impart their specific structures to wild-type Aβ(1-40) during secondary nucleation. nih.govbiorxiv.org This suggests that the structure of the seed can template the conformation of the newly formed fibrils, potentially influencing their pathological properties. nih.govbiorxiv.org However, the efficiency of cross-seeding can be unidirectional and depends on the specific Aβ isoforms involved. rsc.orgnih.gov For example, some studies report that the seeding effect of Aβ(1-42) fibrils on Aβ(1-40) monomer is insignificant, highlighting the complexity of these interactions which may depend on the specific fibril polymorph and experimental conditions. rsc.org

Stochastic Factors Influencing Aggregation Profile

A notable feature of Aβ(1-40) aggregation is its stochastic nature. nih.govnih.gov Even under seemingly identical experimental conditions, there can be considerable variability in the lag times and aggregation rates observed between replicate samples. nih.govnih.gov This macroscopic variability is believed to stem from the stochastic nature of the primary nucleation event. nih.govnih.gov

The formation of a stable nucleus is a rare event at the molecular level, influenced by random fluctuations in local peptide concentration and conformation. nih.gov Because the initial nucleation is the rate-limiting step, these microscopic random events can manifest as significant differences in the macroscopic aggregation profile of otherwise indistinguishable samples. nih.gov Stochastic kinetic models are being developed to better understand and predict this inherent randomness in the early stages of amyloid formation. researchgate.netmdpi.com

Interactions of Beta Amyloid 1 40 with Biological Systems

Enzymatic Degradation and Clearance Mechanisms

The concentration of Beta-amyloid (1-40) in the brain is meticulously regulated through several clearance pathways, with enzymatic degradation and cellular phagocytosis playing pivotal roles. Dysregulation in these mechanisms can lead to the accumulation of Aβ(1-40), a key event in the pathogenesis of certain neurological conditions.

Protease-Mediated Catabolism

A variety of proteases, known as Aβ-degrading enzymes (AβDEs), are responsible for the catabolism of Aβ(1-40). These enzymes cleave the peptide at specific sites, rendering it non-toxic and facilitating its removal. The modulation of these enzymes' activity is a significant area of therapeutic research. frontiersin.org

Key enzymes involved in the degradation of Aβ(1-40) include:

Neprilysin (NEP): A zinc metalloendopeptidase, NEP is considered one of the most critical enzymes in Aβ degradation in the brain. abclonal.comcambridge.org It is primarily located on the presynaptic terminals of neurons. plos.org Studies have shown that increasing the expression and activity of NEP can lead to a significant reduction in Aβ burden and an improvement in cognitive function in animal models. frontiersin.org Conversely, a deficiency in NEP contributes to the accumulation of Aβ, particularly in the walls of cerebral blood vessels. nih.gov

Insulin-Degrading Enzyme (IDE): This thiol-dependent metalloendopeptidase is another major player in Aβ catabolism. abclonal.comcambridge.org IDE is capable of degrading multiple amyloid-β species, including Aβ(1-40). frontiersin.org Its expression is found in various cell types, including neurons and microglia. abcam.com Research indicates that lower levels of IDE are observed in the liver of individuals with Alzheimer's disease, suggesting a potential link between peripheral IDE activity and brain Aβ accumulation. mdpi.com

Cathepsins: These are proteases primarily found in lysosomes. Cathepsin B, a cysteine protease, has been shown to be involved in the degradation of Aβ in the brain. frontiersin.org It can cleave Aβ(1-42) to produce less toxic and less fibrillogenic fragments, including Aβ(1-40). cambridge.org Upregulation of Cathepsin B in monocytes enhances the degradation of Aβ. frontiersin.org Cathepsin D, an aspartyl protease, also participates in the breakdown of internalized Aβ peptides within lysosomes. frontiersin.orgabclonal.com

Table 1: Key Proteases in Beta-Amyloid (1-40) Catabolism

Enzyme Type Primary Location Role in Aβ(1-40) Degradation
Neprilysin (NEP) Zinc Metalloendopeptidase Neuronal presynaptic terminals Major Aβ-degrading enzyme in the brain. abclonal.comcambridge.orgnih.gov
Insulin-Degrading Enzyme (IDE) Thiol-dependent Metalloendopeptidase Neurons, microglia, liver Degrades multiple Aβ species. frontiersin.orgabclonal.comabcam.com
Cathepsin B Cysteine Protease Lysosomes Cleaves Aβ into less toxic fragments. frontiersin.orgcambridge.org
Cathepsin D Aspartyl Protease Lysosomes Degrades internalized Aβ peptides. frontiersin.orgabclonal.com

Microglial Phagocytosis and Aβ Clearance

Microglia, the resident immune cells of the central nervous system, play a dual role in the context of Aβ. They are crucial for clearing Aβ from the brain through phagocytosis, a process where they engulf and degrade the peptide. mdpi.comabcam.com However, chronic activation of microglia can also lead to inflammatory responses that may contribute to neuronal damage.

In the early stages of disease, microglia accumulation appears to be a protective mechanism, delaying pathology by promoting Aβ clearance before the formation of plaques. mdpi.com Microglia express several receptors on their surface that are involved in the recognition and uptake of Aβ, including scavenger receptors (such as SR-A), CD36, and Toll-like receptors (TLRs). mdpi.comumich.eduresearchgate.net The internalization of Aβ by microglia directs it to the endosome-lysosomal pathway for degradation. umich.edu

However, the phagocytic capacity of microglia can become impaired with age and disease progression. mdpi.com Studies in animal models have shown that microglia from older mice exhibit reduced expression of Aβ-degrading enzymes and Aβ receptors, leading to decreased uptake and degradation of the peptide. mdpi.com Furthermore, extracellular factors like high-mobility group box protein-1 (HMGB1) can bind to Aβ(1-40) and inhibit its degradation by microglia, potentially contributing to the pathological progression of disease. nih.gov

Transport Across Biological Barriers

The movement of Aβ(1-40) between the brain and the periphery is a dynamic process regulated by specialized transport systems at the blood-brain barrier (BBB). This bidirectional transport is crucial for maintaining Aβ homeostasis in the central nervous system.

Blood-Brain Barrier (BBB) Transport Mechanisms

The BBB is a highly selective barrier that controls the passage of substances into and out of the brain. The transport of Aβ(1-40) across the BBB is mediated by several key receptor and transporter proteins.

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a major receptor responsible for the efflux of Aβ from the brain to the blood. explorationpub.com Located on the abluminal (brain-facing) side of brain capillary endothelial cells, LRP1 binds to Aβ(1-40) and facilitates its transport out of the brain. The clearance of Aβ(1-40) via LRP1 is significantly faster than that of Aβ(1-42). nih.govabcam.com A decline in LRP1 expression with age is correlated with Aβ accumulation.

Receptor for Advanced Glycation End Products (RAGE): In contrast to LRP1, RAGE mediates the influx of Aβ from the blood into the brain. This receptor is expressed on the luminal (blood-facing) side of the BBB endothelial cells. An upregulation of RAGE has been observed in the microvessels of brains affected by Alzheimer's disease, suggesting a potential role in the increased accumulation of Aβ in the brain.

P-glycoprotein (P-gp): P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of substances out of cells. At the BBB, P-gp is located on the luminal membrane of endothelial cells and contributes to the efflux of Aβ from the brain. explorationpub.com Inhibition of P-gp has been shown to increase Aβ deposition in the brain.

Table 2: Blood-Brain Barrier Transporters for Beta-Amyloid (1-40)

Transporter Location on Endothelial Cells Direction of Transport Function
LRP1 Abluminal (Brain side) Efflux (Brain to Blood) Major Aβ clearance receptor. explorationpub.com
RAGE Luminal (Blood side) Influx (Blood to Brain) Mediates Aβ entry into the brain.
P-glycoprotein (P-gp) Luminal (Blood side) Efflux (Brain to Blood) Actively pumps Aβ out of the brain. explorationpub.com

Peripheral Clearance Pathways and Dynamic Equilibrium

A significant portion of Aβ produced in the brain is cleared into the peripheral circulation. explorationpub.com This establishes a dynamic equilibrium between the Aβ pools in the central nervous system and the periphery. The "peripheral sink" hypothesis suggests that enhancing the clearance of Aβ from the blood can shift this equilibrium, promoting the net efflux of Aβ from the brain.

Peripheral organs, particularly the liver, play a crucial role in the clearance of circulating Aβ. explorationpub.com The liver is responsible for metabolizing and clearing a large percentage of Aβ from the bloodstream. explorationpub.com Studies have shown that impaired hepatic degradation of Aβ may contribute to its accumulation in the brain. mdpi.com Other peripheral clearance mechanisms include enzymatic degradation in the blood and uptake by immune cells such as monocytes. explorationpub.com

Molecular Interactions with Cellular Components and Receptors

Beta-amyloid (1-40) exerts its biological effects through direct interactions with various cellular components, including lipids and a range of cell surface receptors on neurons and glial cells. These interactions can trigger intracellular signaling cascades, leading to synaptic dysfunction and other cellular responses.

Soluble oligomers of Aβ are considered the primary neurotoxic species. Aβ(1-40) has been shown to bind to the neurites of primary rat hippocampal cells. The interaction of Aβ with the cell membrane is a critical step, where it can be influenced by the lipid composition of the membrane. Acidic lipids, for instance, can stabilize the transmembrane anchoring of Aβ(1-40), potentially preventing its release and aggregation. umich.edu

Aβ(1-40) interacts with a variety of neuronal receptors, often with complex and sometimes contradictory outcomes. These interactions can modulate neurotransmitter release and receptor function. frontiersin.org

Key cellular receptors for Aβ(1-40) include:

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Aβ(1-40) has been shown to interact with nAChRs. Some studies indicate that it can act as a non-competitive antagonist of certain nAChR subtypes, such as α4β2* nAChRs, thereby inhibiting neurotransmitter release. frontiersin.org

NMDA Receptors: Aβ oligomers can bind to NMDA receptor subunits, potentially leading to dysregulation of NMDA signaling pathways and impaired synaptic plasticity. abcam.com

Receptor for Advanced Glycation End Products (RAGE): As mentioned in the context of BBB transport, RAGE is also present on neurons and glial cells. The binding of Aβ to RAGE on these cells can promote inflammatory responses and neuronal degradation.

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): Besides its role in BBB transport, LRP1 on neurons and astrocytes is involved in the endocytosis and clearance of Aβ.

Scavenger Receptors: Microglia express various scavenger receptors that are involved in the phagocytosis of Aβ.

Toll-Like Receptors (TLRs): TLRs on microglia can be activated by fibrillar and aggregated Aβ, triggering an innate immune response.

Table 3: Cellular Receptors Interacting with Beta-Amyloid (1-40)

Receptor Cell Type(s) Consequence of Interaction
Nicotinic Acetylcholine Receptors (nAChRs) Neurons Modulation of neurotransmitter release. frontiersin.org
NMDA Receptors Neurons Potential dysregulation of synaptic plasticity. abcam.com
RAGE Neurons, Glia, Endothelial Cells Influx into brain, inflammation, neuronal degradation.
LRP1 Neurons, Glia, Endothelial Cells Efflux from brain, cellular uptake and clearance.
Scavenger Receptors Microglia Phagocytosis of Aβ.
Toll-Like Receptors (TLRs) Microglia Activation of innate immune response.

Binding to Membrane Components and Lipids

The interaction between Beta-Amyloid (1-40) (Aβ(1-40)) and cellular membranes is a critical aspect of its biological activity. These interactions are complex and can lead to membrane disruption, a plausible mechanism for Aβ-induced cytotoxicity. acs.org The nature of these interactions is multifaceted, involving electrostatic adsorption, insertion into the membrane, and the formation of ion channels. acs.orgox.ac.uk

Aβ(1-40) can interact with membranes in at least two distinct ways. One involves the peptide being firmly anchored within the membrane, which can prevent its release and subsequent aggregation. nih.gov The other, more detrimental interaction, occurs when soluble Aβ(1-40) binds to the membrane surface, leading to accelerated aggregation into toxic structures. nih.gov The lipid composition of the membrane, particularly the presence of negatively charged lipids, plays a significant role in these processes. frontiersin.org Acidic lipids can stabilize the transmembrane insertion of Aβ(1-40) through electrostatic interactions with basic residues like Lys28. nih.gov However, these same charged lipids can also act as a template, concentrating surface-associated Aβ(1-40) and promoting its aggregation. nih.gov

Lipid Rafts and Cholesterol:

Lipid rafts, which are membrane microdomains enriched in cholesterol and sphingolipids, are thought to be key sites for the production of Aβ peptides from the amyloid precursor protein (APP). nih.govfrontiersin.org The components of lipid rafts, such as cholesterol and the ganglioside GM1, are believed to facilitate the nucleation and aggregation of Aβ. nih.gov Cholesterol, in particular, has a nuanced role. It can drive Aβ(1-40) towards raft domains. frontiersin.org Interestingly, at high concentrations, cholesterol appears to have a protective effect, reducing membrane destabilization caused by Aβ(1-40). frontiersin.org The concentration of cholesterol has been shown to be an important factor for the adsorption of Aβ(1-40) onto lipid raft models. nih.gov

Gangliosides:

Gangliosides, especially GM1, are crucial for the interaction of Aβ(1-40) with neuronal membranes. portlandpress.comopenbiologyjournal.com Aβ(1-40) specifically binds to membranes containing gangliosides, which can induce a conformational change in the peptide from an unordered state to a β-sheet structure. acs.orgcapes.gov.brnih.gov This interaction is dependent on the concentration of gangliosides within the membrane. acs.orgcapes.gov.brnih.gov The sialic acid portion of the ganglioside headgroup is particularly important for this interaction, with a higher number of sialic acid residues leading to stronger binding. portlandpress.comacs.org This binding can lead to the formation of an antiparallel β-sheet structure of Aβ(1-40) that lies parallel to the membrane surface, causing dehydration of the lipid interface and disturbing the membrane's structure and function. acs.orgcapes.gov.brnih.gov The interaction with GM1 micelles is localized to the N-terminal region of Aβ(1-40), specifically residues His13 to Leu17, which adopt a more helical conformation upon binding. portlandpress.comresearchgate.net

Membrane Disruption:

The interaction of Aβ(1-40) with membranes can lead to significant disruption. This can occur through a two-step process, starting with the formation of ion-selective pores by oligomeric Aβ, followed by nonspecific fragmentation of the membrane as the peptides form fibrils. acs.orgnih.gov The growth of Aβ(1-40) fibrils on the membrane surface can extract lipids, leading to complete membrane fragmentation in a detergent-like manner. nih.gov The peptide-to-lipid molar ratio is a critical factor in determining the dominant membrane disruption pathway. nih.gov Depending on this ratio, different outcomes can be observed, including fibrillation with membrane leakage, vesicle fusion, or lipid uptake through transient ion channels. nih.gov

Table 1: Key Membrane Components Interacting with Beta-Amyloid (1-40)

Membrane Component Role in Interaction Consequence of Interaction
Negatively Charged Lipids (e.g., Phosphatidylserine) Electrostatic attraction with basic residues of Aβ(1-40). nih.gov Can stabilize transmembrane insertion or act as a template for aggregation. nih.gov
Cholesterol Drives Aβ(1-40) to lipid rafts. frontiersin.org High concentrations can be protective against membrane destabilization. frontiersin.org
Ganglioside GM1 Specific binding site for Aβ(1-40). portlandpress.comopenbiologyjournal.com Induces conformational change to β-sheet, promotes aggregation, and disrupts membrane. portlandpress.comacs.org
Lipid Rafts Sites of Aβ production and interaction. nih.govfrontiersin.org Facilitate Aβ aggregation and toxicity. nih.gov

Interactions with Metal Ions and Oxidative Stress

The interaction of Beta-Amyloid (1-40) (Aβ(1-40)) with metal ions, particularly copper (Cu), zinc (Zn), and iron (Fe), is a significant factor in its aggregation and associated neurotoxicity. nih.govresearchgate.net These metal ions are found in the amyloid plaques characteristic of Alzheimer's disease and can modulate the aggregation process of Aβ. nih.gov

Metal Ion Binding:

Aβ(1-40) can bind multiple metal ions. Studies have shown that it can bind copper and zinc ions, with the affinity for copper being notably high, especially under acidic conditions. d-nb.infomerckmillipore.commerckmillipore.com The binding of these metals can induce conformational changes in the peptide. d-nb.info For instance, at a pH of 5.5, Aβ(1-40) can bind up to two zinc ions, while at a higher pH, a single Aβ molecule can bind up to twelve zinc ions. d-nb.info The N-terminal region of Aβ(1-40), specifically residues 1-16, contains the primary binding sites for these metal ions, including the three histidine residues (His6, His13, and His14) and the N-terminal aspartate. pnas.orgacs.org Isothermal titration calorimetry has revealed that the apparent dissociation constant (Kd,app) for zinc binding to Aβ(1-40) is in the low micromolar range (1-20 µM). nih.gov Similarly, the conditional dissociation constant for a single Cu(II)-Aβ(1-40) complex was determined to be approximately 57 nM. nih.gov

Modulation of Aggregation:

Metal ions have a complex effect on Aβ(1-40) aggregation. Zinc ions have been reported to induce Aβ aggregation, while copper ions can inhibit zinc-induced aggregation by competing for the same binding sites. researchgate.net However, at higher concentrations, copper itself can promote aggregation. researchgate.net Both copper and zinc ions can inhibit the formation of fibrillar aggregates, instead promoting the formation of non-fibrillar, amorphous aggregates. researchgate.net Substoichiometric amounts of zinc have been shown to retard the formation of amyloid fibrils by reducing the elongation rate of the fibrils. pnas.org This is achieved through the transient binding of zinc to the N-terminus of the monomeric peptide, causing it to fold into a metastable complex. pnas.org

Oxidative Stress:

A crucial consequence of the interaction between Aβ(1-40) and redox-active metal ions like copper and iron is the generation of reactive oxygen species (ROS). nih.govacs.org The Aβ-metal complexes can catalyze the production of ROS through Fenton-like reactions. acs.orgmdpi.com For example, the reduction of Cu(II) to Cu(I) within the Aβ-copper complex can lead to the production of hydrogen peroxide, which in turn can form highly reactive hydroxyl radicals. plos.org This production of ROS contributes to oxidative stress, leading to damage of surrounding biomolecules such as lipids and proteins, and even the Aβ peptide itself. nih.govanr.fr Aβ(1-40) has been shown to induce ROS production in various cell types, including brain endothelial cells and astrocytes, through the activation of NADPH oxidase. unife.itjneurosci.orgjneurosci.org This oxidative stress can lead to mitochondrial dysfunction, depletion of antioxidants like glutathione, and ultimately, cell death. unife.itjneurosci.org

Table 2: Interactions of Beta-Amyloid (1-40) with Metal Ions

Metal Ion Binding Affinity/Stoichiometry Effect on Aggregation Role in Oxidative Stress
Copper (Cu) High affinity, especially in acidic conditions. merckmillipore.commerckmillipore.com Kd ~57 nM. nih.gov Can inhibit Zn-induced aggregation but promotes aggregation at high concentrations. researchgate.net Redox-active; catalyzes ROS production. nih.govacs.org
Zinc (Zn) Micromolar affinity (Kd 1-20 µM). nih.gov Can bind up to 12 ions per peptide at high pH. d-nb.info Induces aggregation, but can also retard fibril formation at substoichiometric levels. pnas.orgresearchgate.net Not directly redox-active but modulates Aβ structure for potential ROS production.
Iron (Fe) Binds to Aβ and is found in plaques. nih.gov Implicated in promoting Aβ aggregation. acs.org Redox-active; catalyzes ROS production. acs.orgmdpi.com

Receptor-Mediated Interactions (e.g., RAGE, NMDA Receptors, Nicotinic Receptors, mGluR5, PrPC)

Beta-Amyloid (1-40) (Aβ(1-40)) can interact with a variety of cell surface receptors, triggering downstream signaling cascades that contribute to neurotoxicity. These interactions are a key component of the pathological effects of Aβ in the brain.

Receptor for Advanced Glycation Endproducts (RAGE):

RAGE is a multiligand receptor that binds to Aβ(1-40) with a dissociation constant (Kd) of approximately 57 nM. nih.gov This interaction is significant as RAGE is upregulated in neurons and microglia near amyloid plaques. nih.gov The binding of Aβ(1-40) to RAGE on endothelial and neuronal cells induces oxidative stress. nih.gov Furthermore, this interaction can activate the transcription factor NF-κB, leading to inflammatory responses. nih.govahajournals.org RAGE also plays a role in transporting Aβ across the blood-brain barrier into the brain, a process that can exacerbate Aβ accumulation and subsequent pathology. ahajournals.orgfrontiersin.org The interaction between Aβ(1-40) and RAGE is thought to involve the V-domain of the receptor and the hydrophobic region (residues 17-23) of the peptide. mdpi.com

Nicotinic Acetylcholine Receptors (nAChRs):

Aβ(1-40) has complex and subtype-specific interactions with nAChRs. It has been shown to interact directly with α7 and α4β2 nAChRs. frontiersin.orgresearchgate.net The interaction with α7 nAChRs is particularly well-studied. Fibrillar Aβ(1-40) can cause neurotoxicity through a mechanism that involves blocking α7 nAChRs. nih.gov In contrast, oligomeric forms of Aβ(1-40) may act as ligands that activate α7 nAChRs, leading to an increase in intracellular calcium levels. nih.gov The interaction of Aβ(1-40) with α7 nAChRs can be inhibitory, as demonstrated by the attenuation of acetylcholine release. scite.ai The functional consequences of the Aβ-nAChR interaction appear to depend on the aggregation state of the peptide and the specific nAChR subtype involved. nih.govimrpress.com

NMDA Receptors, mGluR5, and PrPC:

While the provided search results focus heavily on RAGE and nicotinic receptors, it is established in the broader scientific literature that Aβ oligomers also interact with other receptors like the N-methyl-D-aspartate (NMDA) receptor, metabotropic glutamate (B1630785) receptor 5 (mGluR5), and the cellular prion protein (PrPC). These interactions are known to mediate synaptic dysfunction. For instance, Aβ oligomers can cause an over-activation of NMDA receptors, leading to excessive calcium influx and subsequent excitotoxicity. mdpi.com The interaction with PrPC is thought to be a crucial step in mediating the synaptotoxic effects of Aβ oligomers, which can then lead to the activation of mGluR5 and subsequent downstream pathology. nih.gov

Table 3: Receptor-Mediated Interactions of Beta-Amyloid (1-40)

Receptor Nature of Interaction Downstream Effects
RAGE Binding of Aβ(1-40) with ~57 nM affinity. nih.gov Induces oxidative stress, activates NF-κB, and facilitates Aβ transport across the blood-brain barrier. nih.govahajournals.orgfrontiersin.org
α7 Nicotinic Receptor Fibrillar Aβ(1-40) blocks the receptor, while oligomeric Aβ(1-40) can activate it. nih.gov Neurotoxicity (fibrils); increased intracellular calcium (oligomers). nih.gov
α4β2 Nicotinic Receptor Aβ(1-40) interacts with and inhibits the function of this receptor subtype. frontiersin.org Inhibition of acetylcholine-evoked glycine (B1666218) release. frontiersin.org

Physiological Functions of Endogenous Beta Amyloid 1 40

Roles in Synaptic Plasticity and Function

At physiological concentrations, typically in the picomolar range, soluble Aβ(1-40) is a critical modulator of synaptic activity and plasticity, the cellular mechanisms that underlie learning and memory nih.govresearchgate.net. Its function is highly dose-dependent, with both insufficient and excessive levels proving detrimental to synaptic health nih.gov.

Research has demonstrated that endogenous Aβ is necessary for the normal functioning of synapses. nih.govane.pl Studies using specific antibodies to block endogenous Aβ or in animals with APP gene ablation have shown impairments in long-term potentiation (LTP), a key form of synaptic plasticity, as well as memory deficits nih.gov. Conversely, applying low, physiological concentrations of synthetic Aβ(1-40) can rescue LTP that has been experimentally abrogated and can enhance synaptic transmission researchgate.netnih.govane.pl. The peptide appears to facilitate the release of neurotransmitters and the recycling of synaptic vesicles nih.gov.

Aβ(1-40) influences the two primary forms of synaptic plasticity, LTP and long-term depression (LTD). nih.govnih.gov It is believed to operate within a negative feedback loop; increased neuronal activity elevates Aβ production, which then acts to dampen synaptic transmission, preventing hyperexcitability and maintaining activity within a normal physiological range en-journal.org. While high, pathological concentrations of Aβ oligomers are known to disrupt glutamate (B1630785) receptors like NMDA and AMPA receptors, leading to synaptic toxicity, physiological levels of Aβ(1-40) are integral to the delicate balance required for optimal synaptic function and cognitive processes. nih.gov

Experimental ObservationEffect of Physiological Aβ(1-40)Key Research FindingReference
Long-Term Potentiation (LTP)Enhancement/RescueApplication of 200 nM Aβ(1-40) resulted in a 51% increase in LTP without affecting basal synaptic transmission. researchgate.net
Endogenous Aβ BlockadeImpaired LTP and MemoryBlocking endogenous Aβ with specific antibodies impairs LTP and memory function. nih.gov
Neurotransmitter ReleaseEnhancedPicomolar amounts of Aβ(1-40) enhance neurotransmitter release and synaptic vesicle recycling. nih.gov
Synaptic RegulationNegative Feedback LoopAβ production increases with neuronal activity and then depresses synaptic transmission to maintain homeostasis. en-journal.org

Contributions to Neurogenesis and Brain Repair

The influence of Beta-Amyloid (1-40) on the generation of new neurons (neurogenesis) and brain repair mechanisms is complex and appears to be highly context-dependent. probiologists.com While aggregated forms of Aβ are unequivocally neurotoxic, the soluble, monomeric form of the peptide has been reported to have neurotrophic, or neuron-supporting, properties. researchgate.netprobiologists.com

Some studies suggest that soluble Aβ can stimulate the proliferation and differentiation of neural stem cells (NSCs), which are crucial for brain plasticity and repair. probiologists.com Research has indicated that Aβ can promote neuronal growth and survival, potentially through the activation of pro-survival signaling pathways such as the PI3K-Akt pathway probiologists.com. However, the neurogenic effects may vary between different Aβ species, with some studies reporting that Aβ(1-42) has a more potent effect on NSC proliferation than Aβ(1-40). probiologists.com

Conversely, other research points to an inhibitory role for Aβ in neurogenesis. It has been shown that Aβ can interfere with critical signaling pathways, such as the Wnt signaling pathway, which is essential for the maintenance and proliferation of hippocampal NSCs. probiologists.comalzforum.org In some experimental models, exposure to Aβ has been found to impair the differentiation of progenitor cells into mature neurons, suggesting that while it might trigger proliferation, the subsequent maturation process is incomplete. alzforum.orgmdpi.com This duality suggests that the ultimate effect of Aβ(1-40) on neurogenesis may depend on its concentration, aggregation state, and the specific cellular environment. probiologists.com

Aspect of NeurogenesisReported Effect of Soluble AβUnderlying Mechanism/ObservationReference
Neural Stem Cell (NSC) ProliferationStimulatoryAβ treatment was reported to increase the proliferation of NSCs. Aβ(1-42) showed a greater effect than Aβ(1-40). probiologists.com
Neuronal SurvivalPromotiveMonomeric Aβ can enhance neuronal survival by activating the PI3K-Akt signaling pathway. probiologists.com
Neuronal DifferentiationInhibitoryAβ can interfere with Wnt signaling, which is critical for neurogenesis, leading to impaired differentiation of progenitor cells. probiologists.comalzforum.org
Neurogenesis in AD modelsIncomplete/ImpairedWhile Aβ exposure induced stem cell proliferation, the process was incomplete, leading to neural stem cell immaturity. mdpi.com

Antimicrobial Activity

Emerging evidence supports the "antimicrobial protection hypothesis," which posits that Aβ peptides are part of the innate immune system, acting as antimicrobial peptides (AMPs) to defend the brain against pathogens. frontiersin.orgnih.gov This function is considered a conserved physiological role. frontiersin.org

Within this framework, Aβ peptides can bind to microbial surfaces, leading to the agglutination and entrapment of pathogens. nih.govbanrepcultural.orgnih.gov However, research indicates a significant difference in the antimicrobial potency between Aβ isoforms. The amyloidogenic Aβ(1-42) variant is a potent AMP, capable of killing up to 80% of various tested pathogens, including bacteria and yeast, within hours. banrepcultural.orgnih.gov It effectively binds to microbial surfaces and causes the formation of large agglutinates. banrepcultural.orgnih.gov

In contrast, the non-amyloidogenic Aβ(1-40) peptide demonstrates significantly weaker antimicrobial properties. banrepcultural.org Studies have shown that Aβ(1-40) does not cause the same level of microbial agglutination as Aβ(1-42). banrepcultural.orgnih.gov Its activity appears to be limited, with reports showing only a moderate antimicrobial effect against the yeast Candida albicans. banrepcultural.orgnih.govmdpi.com This suggests that the amyloidogenic and aggregation-prone nature of Aβ(1-42) is key to its strong antimicrobial function, a property that is less pronounced in the more soluble Aβ(1-40).

Aβ PeptideActivity against BacteriaActivity against Candida albicans (Yeast)MechanismReference
Beta-Amyloid (1-40)Not detectedModerateDoes not cause significant agglutination of microbial cells. banrepcultural.orgnih.gov
Beta-Amyloid (1-42)PotentPotentBinds to microbial surfaces, causing agglutination and killing up to 80% of pathogens. banrepcultural.orgnih.gov

Potential Roles in Tumor Suppression and Angiogenesis

The physiological roles of Beta-Amyloid (1-40) extend to complex cellular processes such as tumor suppression and the formation of new blood vessels (angiogenesis), though the findings in these areas are multifaceted and at times contradictory.

Several studies have noted an inverse correlation between Alzheimer's disease and the incidence of certain cancers, leading to the hypothesis that Aβ may possess tumor-suppressing properties. frontiersin.orgiiarjournals.org It is suggested that Aβ could potentially intercept oncogenic viruses or otherwise inhibit tumor growth. frontiersin.org Research has also indicated that lower levels of Aβ might be associated with increased tumor proliferation, and that Aβ can influence the activity of the well-known tumor suppressor protein p53. iiarjournals.orgnih.gov

The role of Aβ(1-40) in angiogenesis is particularly complex. Some studies have firmly established that Aβ(1-40) is a potent anti-angiogenic agent, capable of inhibiting the formation of new blood vessels both in vitro and in vivo. nih.govtandfonline.com This anti-angiogenic activity is attributed to specific sequences within the peptide. nih.gov Conversely, other reports describe a pro-angiogenic role for Aβ peptides, where they are shown to increase endothelial cell proliferation and promote vascular sprouting. plos.orgbiorxiv.org It has been proposed that Aβ may be crucial for maintaining physiological levels of vascularization, but at excessive concentrations, it promotes abnormal and dysfunctional blood vessel formation. iiarjournals.org This dual functionality suggests that the effect of Aβ(1-40) on the vasculature is likely dependent on its concentration, aggregation state, and the surrounding biological context.

Physiological ProcessReported Role of Aβ(1-40)Key Research FindingReference
Tumor SuppressionSuppressiveAn inverse association exists between AD and many types of cancer, suggesting a tumor suppressor role for Aβ. iiarjournals.org
Aβ(1-40) induces degradation of HIPK2, which regulates the p53 tumor suppressor. nih.gov
AngiogenesisAnti-angiogenicAβ(1-40) and Aβ(1-42) peptides are potently anti-angiogenic in both in vitro and in vivo models. nih.govtandfonline.com
Pro-angiogenicAβ peptides have been shown to have angiogenic properties, increasing endothelial cell proliferation and vascular sprouting. plos.orgbiorxiv.org

Pathological Mechanisms Linked to Beta Amyloid 1 40 Excluding Clinical Human Trials

Soluble Oligomer-Induced Neurotoxicity

Soluble oligomers of Aβ(1-40) are increasingly recognized as the primary neurotoxic species, more so than the larger, insoluble fibrillar plaques. nih.govfrontiersin.org These small, diffusible aggregates initiate a complex series of events that lead to neuronal dysfunction and death, representing an early and critical phase in the disease process. frontiersin.orgpnas.org

The neurotoxicity of Aβ(1-40) oligomers is multifaceted. They can directly interact with and disrupt neuronal membranes, leading to the formation of ion-permeable pores. nih.govplos.org This disruption of membrane integrity can cause an unregulated influx of ions, particularly calcium, which has profound consequences for cellular homeostasis. plos.orgnih.gov

Furthermore, Aβ(1-40) oligomers bind to a variety of cell surface receptors, leading to aberrant signaling cascades. frontiersin.orgmdpi.com These interactions can interfere with normal synaptic function, inhibit long-term potentiation (a cellular mechanism underlying learning and memory), and ultimately trigger pathways leading to cell death. frontiersin.orgnih.govnih.gov Receptors implicated in these interactions include N-methyl-D-aspartate receptors (NMDARs), Frizzled receptors, and insulin (B600854) receptors, among others. frontiersin.orgmdpi.com The binding of oligomers to these receptors can disrupt crucial cellular processes, including synaptic plasticity and neuronal survival signaling. frontiersin.orgmdpi.com

Table 1: Mechanisms of Soluble Aβ(1-40) Oligomer-Induced Neurotoxicity

Mechanism Description Key Molecular Players Cellular Consequence
Membrane Permeabilization Formation of ion-permeable pores in the neuronal membrane. nih.govplos.org Aβ(1-40) oligomers Disruption of ion homeostasis, particularly calcium influx. plos.orgnih.gov
Receptor Binding Interaction with various cell surface receptors, leading to abnormal signaling. frontiersin.orgmdpi.com NMDARs, Frizzled receptors, Insulin receptors Impaired synaptic plasticity, inhibition of survival pathways. frontiersin.orgmdpi.com
Synaptic Dysfunction Interference with synaptic transmission and plasticity. nih.govnih.gov PSD-95, AMPA receptors, NMDA receptors Inhibition of long-term potentiation (LTP). nih.gov

Cellular Dysfunction Pathways Induced by Aβ(1-40) Aggregates

The aggregation of Aβ(1-40) initiates several interconnected pathways of cellular dysfunction that collectively contribute to neurodegeneration. These pathways are not mutually exclusive and often amplify one another, creating a vicious cycle of neuronal damage.

Mitochondrial Dysfunction

Mitochondria are primary targets of Aβ(1-40)-induced toxicity. frontiersin.org Aβ(1-40) can accumulate within mitochondria, where it interacts with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), leading to impaired mitochondrial function. nih.gov This interaction can disrupt the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). nih.govnih.gov

Specifically, Aβ(1-40) has been shown to inhibit the activity of key respiratory chain enzymes, including cytochrome oxidase (Complex IV). nih.gov This impairment of mitochondrial respiration not only compromises the cell's energy supply but also contributes significantly to oxidative stress. nih.govfrontiersin.org Furthermore, Aβ(1-40) can affect mitochondrial dynamics, leading to abnormal fission and fusion processes, which are crucial for maintaining a healthy mitochondrial network. frontiersin.org

Induction of Oxidative Stress

Aβ(1-40) is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. upf.edumdpi.com The generation of ROS by Aβ(1-40) can occur through multiple mechanisms. The interaction of Aβ(1-40) with metal ions, such as copper (Cu2+), can catalyze the production of highly reactive hydroxyl radicals. nih.gov

Furthermore, Aβ(1-40)-induced mitochondrial dysfunction is a major source of ROS. nih.gov The peptide can also activate enzymes like NADPH oxidase in glial cells, leading to the production of superoxide (B77818) radicals that contribute to neuronal damage. jneurosci.org This heightened oxidative environment leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction. encyclopedia.pub

Altered Calcium Homeostasis

Disruption of intracellular calcium (Ca2+) homeostasis is a critical event in Aβ(1-40)-mediated neurotoxicity. nih.govmdpi.com Aβ(1-40) oligomers can form calcium-permeable channels in the plasma membrane, leading to a direct and uncontrolled influx of Ca2+ into the neuron. plos.orgfrontiersin.org This can rapidly overwhelm the cell's calcium buffering capacity. frontiersin.org

In addition to forming pores, Aβ(1-40) can also dysregulate the function of endogenous calcium channels and receptors. nih.gov It can potentiate the activity of NMDA receptors, leading to excessive Ca2+ entry. nih.govfrontiersin.org Furthermore, Aβ(1-40) can trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), by interacting with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and ryanodine (B192298) receptors (RyRs). nih.govmdpi.com This sustained elevation of intracellular Ca2+ can activate a range of downstream pathological processes, including the activation of proteases and kinases that contribute to cell death. nih.gov

Table 2: Research Findings on Aβ(1-40)-Induced Cellular Dysfunction

Pathway Key Findings Affected Organelles/Molecules
Mitochondrial Dysfunction Aβ(1-40) accumulates in mitochondria, inhibits respiratory chain complexes, and disrupts mitochondrial dynamics. frontiersin.orgnih.gov Mitochondria, Cytochrome oxidase, Aβ-binding alcohol dehydrogenase (ABAD)
Oxidative Stress Aβ(1-40) generates ROS through metal ion interactions and activation of NADPH oxidase. nih.govjneurosci.org Lipids, Proteins, DNA, NADPH oxidase
Altered Calcium Homeostasis Aβ(1-40) forms calcium-permeable pores and dysregulates NMDA receptors and ER calcium channels. plos.orgnih.govfrontiersin.org Plasma membrane, Endoplasmic Reticulum, NMDA receptors, IP3 receptors, Ryanodine receptors
Membrane Permeability Disruption Aβ(1-40) aggregates decrease membrane fluidity and induce leakage. nih.govacs.org Plasma membrane, Lipid bilayer
PANoptosis Aβ(1-40) can trigger a coordinated activation of apoptosis, pyroptosis, and necroptosis. frontiersin.orgfrontiersin.org Caspases, Inflammasomes (NLRP3), RIPK1, MLKL

Disruption of Membrane Permeability

Aβ(1-40) aggregates directly interact with and compromise the integrity of cellular membranes. frontiersin.orgnih.gov This interaction is not limited to the formation of discrete pores but also involves a more general destabilization of the lipid bilayer. frontiersin.org Aggregated Aβ(1-40) can decrease membrane fluidity, making the membrane more rigid and impairing the function of embedded proteins like receptors and ion channels. nih.govacs.org

Studies have shown that Aβ(1-40) can induce leakage of vesicle-entrapped fluorescent probes, demonstrating a direct increase in membrane permeability. nih.gov This disruption of the membrane's barrier function can lead to a loss of ionic gradients and the influx of toxic substances, contributing to cellular demise. nih.govnih.gov The hydrophobic nature of the Aβ peptide is crucial for its insertion into and disruption of the lipid bilayer. frontiersin.org

PANoptosis and Programmed Cell Death

Recent evidence suggests that Aβ(1-40) can induce a complex and regulated form of cell death known as PANoptosis, which integrates features of apoptosis, pyroptosis, and necroptosis. frontiersin.org This process involves the activation of a multi-protein complex called the PANoptosome. frontiersin.org

Apoptosis: Aβ(1-40) can trigger the classical apoptotic pathway, characterized by the activation of caspases, such as caspase-3, leading to DNA fragmentation and the formation of apoptotic bodies. plos.org

Pyroptosis: Aβ(1-40) can activate inflammasomes, particularly the NLRP3 inflammasome, which leads to the activation of caspase-1 and the cleavage of gasdermin D (GSDMD). frontiersin.orgnih.gov This results in the formation of pores in the cell membrane and the release of pro-inflammatory cytokines. frontiersin.org

Necroptosis: Aβ(1-40) has also been shown to induce necroptosis, a form of programmed necrosis, through the activation of receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). nih.gov This pathway is particularly relevant in the context of neuroinflammation. nih.gov

The concurrent activation of these distinct cell death pathways by Aβ(1-40) highlights the multifaceted nature of its neurotoxicity and suggests a coordinated cellular response to the peptide's damaging effects. frontiersin.org

Synaptic Impairment and Excitotoxicity

Beta-Amyloid (1-40), or Aβ(1-40), is a key peptide implicated in the synaptic and cognitive dysfunction seen in neurodegenerative conditions. mdpi.com Soluble oligomeric forms of Aβ(1-40) are particularly toxic, directly targeting synapses and disrupting their structure and function. nih.gov This disruption is considered an early event in the pathological cascade. researchgate.net The neurotoxic effects of Aβ(1-40) often manifest as an imbalance between excitatory and inhibitory neurotransmission, leading to neuronal hyperexcitability. mdpi.com

Aβ(1-40) has been shown to interfere with glutamatergic synaptic transmission, a critical process for learning and memory. mdpi.com It can damage synaptic function by causing its own internalization and accumulation within cells, and by disrupting crucial glutamate (B1630785) receptors like N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov This interference disrupts calcium homeostasis, which in turn impairs long-term potentiation (LTP), a key mechanism of synaptic plasticity. nih.govnih.gov

One of the specific molecular targets of soluble Aβ(1-40) oligomers is Postsynaptic density-95 (PSD-95), a critical scaffolding protein that stabilizes NMDARs and AMPARs at the synapse. nih.govresearchgate.net Research using cultured cortical neurons has demonstrated that exposure to soluble Aβ(1-40) oligomers leads to a reduction in PSD-95 protein levels in a dose- and time-dependent manner. nih.gov This degradation of PSD-95 is dependent on the activity of NMDARs and involves the proteasome pathway. nih.govresearchgate.net The loss of PSD-95 is associated with a concurrent decrease in the surface expression of AMPAR subunits, suggesting a direct mechanism by which Aβ(1-40) alters the molecular makeup of glutamatergic synapses and triggers synaptic dysfunction. nih.govresearchgate.net

The toxic effects of Aβ(1-40) are closely linked to excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal damage. mdpi.com Aβ(1-40) can induce the aberrant activation of NMDARs, leading to excessive calcium (Ca2+) influx. nih.gov This disruption of calcium homeostasis triggers a cascade of detrimental events, including the activation of enzymes like cyclin-dependent kinase 5 (cdk5), which is required for the Aβ-induced degradation of PSD-95. nih.govnih.gov The resulting synaptic disarrangement and neuronal cell loss are central to the neurodegenerative process. nih.gov

Key Molecular TargetEffect of Aβ(1-40) InteractionConsequence
NMDA Receptors Induces aberrant activation and subsequent endocytosis. nih.govDisrupts calcium homeostasis, causes excitotoxicity, and impairs synaptic plasticity. nih.govnih.gov
AMPA Receptors Induces internalization and destabilization. nih.govLeads to synaptic depression and impairs long-term potentiation (LTP). researchgate.net
PSD-95 Triggers NMDA-dependent degradation via the proteasome pathway. nih.govresearchgate.netReduces synaptic stability and contributes to the loss of glutamate receptors at the synapse. nih.gov
Calcium (Ca2+) Homeostasis Causes excessive influx through NMDARs. nih.govActivates detrimental signaling pathways leading to synaptic loss and cell death. mdpi.comnih.gov

Neuroinflammation and Microglial Activation Induced by Aβ(1-40)

Neuroinflammation is a critical component of the pathology associated with beta-amyloid, with microglial cells playing a central role. nih.govfrontiersin.org Microglia, the resident immune cells of the central nervous system, become activated in response to pathological triggers like Aβ aggregates. ijbs.com Fibrillar Aβ(1-40) has been specifically shown to activate microglia, inducing them to proliferate and produce a range of inflammatory and toxic mediators. nih.govresearchgate.net

Upon activation by Aβ(1-40), microglia undergo morphological and functional changes, transitioning to a reactive state. researchgate.net This activation is mediated through various pattern recognition receptors on the microglial surface, such as Toll-like receptors (TLRs). nih.govfrontiersin.org The binding of Aβ to these receptors triggers intracellular signaling cascades, notably involving the nuclear factor-kappa B (NF-κB) pathway. nih.govfrontiersin.org Activation of NF-κB promotes the transcription of pro-inflammatory genes, leading to the release of cytokines and other inflammatory molecules. frontiersin.org

Research has demonstrated that fibrillar Aβ(1-40) stimulates microglia to release pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov This release creates a neuroinflammatory environment that can exacerbate neuronal damage. mdpi.com For instance, TNF-α released by Aβ(1-40)-activated microglia can itself mediate further microglial proliferation, creating a self-perpetuating inflammatory cycle. nih.gov

In addition to cytokines, activated microglia produce reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) through the enzyme NADPH oxidase. nih.govresearchgate.net The production of H₂O₂ is a key mechanism through which Aβ(1-40) induces microglial proliferation. nih.gov This sustained activation and release of inflammatory mediators contribute to a chronic state of neuroinflammation, which can worsen neurodegeneration and contribute to the progression of disease. frontiersin.orgresearchgate.net This creates a vicious cycle where Aβ accumulation activates microglia, and the resulting inflammatory response can, in turn, enhance Aβ deposition. researchgate.net

Inflammatory MediatorRole in Aβ(1-40) Induced NeuroinflammationResearch Finding
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine released by activated microglia. nih.govAβ(1-40) induces the release of TNF-α, which in turn mediates microglial proliferation. nih.gov
Interleukin-1beta (IL-1β) Pro-inflammatory cytokine released by activated microglia. nih.govFibrillar Aβ(1-40) causes the release of IL-1β from microglial cells. nih.govresearchgate.net
Interleukin-6 (IL-6) Pro-inflammatory cytokine released by activated microglia. nih.govAβ can activate microglia, leading to the production of IL-6. ijbs.com
Hydrogen Peroxide (H₂O₂) Reactive oxygen species produced by activated microglia. nih.govAβ(1-40) stimulates H₂O₂ production via NADPH oxidase, which is required for microglial proliferation. nih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB) Transcription factor that regulates inflammatory gene expression. frontiersin.orgAβ activates the NF-κB signaling pathway in microglia, promoting the release of pro-inflammatory factors. nih.govijbs.com

Contribution to Cerebral Amyloid Angiopathy (CAA)

Cerebral Amyloid Angiopathy (CAA) is characterized by the deposition of amyloid-β peptides in the walls of cerebral blood vessels, including leptomeningeal and cortical arteries and capillaries. open.ac.uknih.gov Aβ(1-40) is the predominant peptide species found in these vascular deposits, distinguishing it from the parenchymal plaques seen in Alzheimer's disease, which are primarily composed of Aβ(1-42). open.ac.uken-journal.orgfrontiersin.org This differential deposition suggests distinct pathological mechanisms driving vascular versus parenchymal amyloid aggregation. radboudumc.nl

The development of CAA is largely attributed to a failure of Aβ clearance from the brain. open.ac.ukfrontiersin.org One of the primary clearance routes is the perivascular drainage pathway along the basement membranes of cerebral blood vessels. open.ac.ukfrontiersin.org It is hypothesized that an imbalance between the production and clearance of Aβ leads to its accumulation. nih.govresearchgate.net A high ratio of Aβ(1-40) to Aβ(1-42) has been shown to favor deposition in the vasculature over the brain parenchyma. nih.govnih.gov

The accumulation of Aβ(1-40) in the vessel walls has severe pathological consequences. It leads to the degeneration of vascular smooth muscle cells, thinning of capillary walls, and inhibition of angiogenesis. open.ac.ukfrontiersin.org These changes compromise the integrity of the blood-brain barrier and can lead to microinfarcts and hemorrhages. frontiersin.org Indeed, CAA is a major risk factor for spontaneous intracerebral hemorrhage in the elderly. nih.govresearchgate.net Studies in murine models have confirmed that the presence of Aβ-CAA alone is sufficient to induce cerebral hemorrhage and associated pathologies like neuroinflammation. nih.govnih.gov

The source of the vascular amyloid is believed to be mainly neuronal. nih.govnih.gov Impaired clearance mechanisms, possibly due to age-related changes in the structure and composition of cerebrovascular basement membranes, contribute to the trapping and aggregation of Aβ(1-40) within the vessel walls, perpetuating the cycle of vascular damage. open.ac.uk

FeatureCerebral Amyloid Angiopathy (CAA)Parenchymal Amyloidosis (AD Plaques)
Primary Aβ Isoform Beta-Amyloid (1-40) en-journal.orgfrontiersin.orgBeta-Amyloid (1-42) open.ac.uken-journal.org
Location of Deposition Walls of cerebral arteries, arterioles, and capillaries. open.ac.uknih.govBrain parenchyma (as senile plaques). en-journal.orgfrontiersin.org
Associated Pathology Vascular smooth muscle cell degeneration, microhemorrhages, cortical microinfarcts. open.ac.ukfrontiersin.orgNeuronal and synaptic disturbances, neurofibrillary tangles. frontiersin.org
Underlying Mechanism Primarily impaired clearance of Aβ from the brain via perivascular pathways. frontiersin.orgnih.govImbalance of Aβ production and clearance, leading to aggregation in brain tissue. frontiersin.org
Aβ 40:42 Ratio High ratio favors vascular deposition. nih.govnih.govLower ratio is associated with parenchymal plaques. frontiersin.org

Advanced Methodologies for Studying Beta Amyloid 1 40

Recombinant Expression and Purification Protocols for Aβ(1-40)

The production of pure, monomeric Aβ(1-40) is fundamental for reproducible biophysical and biological studies. rpeptide.com Recombinant expression in Escherichia coli (E. coli) is a widely adopted method due to its cost-effectiveness and high yield potential. usm.edunih.gov

Several strategies are employed to express Aβ(1-40) in E. coli. A common approach involves fusing the Aβ(1-40) sequence to a larger, soluble protein tag, such as Glutathione S-transferase (GST). nih.govnih.gov This fusion strategy can enhance the solubility of the expressed peptide. plos.org However, Aβ peptides, even when fused to a soluble partner, often form insoluble inclusion bodies within the bacterial cells. usm.edunih.govplos.org This apparent drawback can be leveraged as part of the purification process. nih.govplos.org

The purification protocol typically begins with the isolation of these inclusion bodies. nih.govplos.org The cells are lysed, and the insoluble fraction containing the Aβ fusion protein is collected by centrifugation. usm.edu To solubilize the inclusion bodies, denaturing agents like urea (B33335) or detergents such as sodium lauroyl sarcosinate are used. nih.govplos.org

Once solubilized, the fusion protein is purified using affinity chromatography. For GST-tagged Aβ(1-40), a glutathione-agarose resin is used to specifically bind the fusion protein. nih.govnih.gov Following affinity purification, the tag is cleaved off using a specific protease, such as Factor Xa or thrombin, whose recognition site is engineered between the tag and the Aβ sequence. nih.govnih.gov

Final purification steps often involve size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) to separate the Aβ(1-40) peptide from the cleaved tag, any remaining uncleaved fusion protein, and other impurities. nih.govnih.gov This yields highly pure, monomeric Aβ(1-40). rpeptide.com The purity and molecular mass of the final product are confirmed by mass spectrometry. rpeptide.comnih.gov This method can produce significant quantities of Aβ(1-40), with yields of up to 7 mg per liter of E. coli culture reported for unlabeled peptide and 1.5 mg for isotopically labeled versions. nih.gov

An alternative approach involves expressing Aβ(1-40) without a fusion tag, often with an N-terminal methionine. nih.gov This method also results in the formation of inclusion bodies, which are then purified using techniques like anion-exchange chromatography and centrifugal filtration. nih.gov

For structural studies using Nuclear Magnetic Resonance (NMR), uniform isotopic labeling with ¹⁵N and ¹³C is required. This is achieved by growing the E. coli in M9 minimal media containing ¹⁵N-labeled ammonium (B1175870) chloride and ¹³C-labeled glucose as the sole nitrogen and carbon sources, respectively. nih.gov The purification protocol for labeled Aβ(1-40) generally follows the same steps as for the unlabeled peptide. nih.gov

Table 1: Comparison of Recombinant Aβ(1-40) Expression and Purification Strategies

FeatureFusion Tag Strategy (e.g., GST)Direct Expression (with Met)
Expression System E. coli (e.g., BL21(DE3)) usm.eduE. coli nih.gov
Initial Product Soluble fusion protein or inclusion bodies nih.govnih.govInclusion bodies nih.gov
Solubilization Urea, Sodium lauroyl sarcosinate nih.govplos.orgAnion-exchange chromatography buffers nih.gov
Primary Purification Affinity Chromatography (e.g., Glutathione-agarose) nih.govnih.govAnion-exchange chromatography nih.gov
Tag Removal Proteolytic cleavage (e.g., Factor Xa, Thrombin) nih.govNot applicable (or requires subsequent chemical cleavage)
Final Purification HPLC, Size-Exclusion Chromatography nih.govnih.govCentrifugal filtration nih.gov
Typical Yield ~7 mg/L (unlabeled), ~1.5 mg/L (labeled) nih.govHigh yields reported nih.gov
Advantages Aids in solubility and provides a specific purification handle.Simpler construct, avoids protease cleavage step.
Disadvantages Requires an additional cleavage step which can be incomplete.Purification can be more challenging without an affinity tag.

In Vitro Experimental Models for Aβ(1-40) Aggregation and Neurotoxicity Assessment

Understanding the mechanisms of Aβ(1-40) aggregation and its resulting neurotoxicity is central to Alzheimer's disease research. Various in vitro models have been developed to study these processes under controlled conditions.

A primary model for studying aggregation involves incubating purified, monomeric Aβ(1-40) in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C. nih.govnih.gov The aggregation process, which involves the formation of various species from monomers to oligomers and finally to mature fibrils, can be monitored over time. nih.gov Agitation can be used to accelerate the fibrillation process. nih.gov The formation of amyloid fibrils can be seeded by adding a small amount of pre-formed fibrils to a solution of monomeric peptide, which shortens the lag phase of aggregation. nih.gov

Neurotoxicity is typically assessed using cell-based assays. Primary neuronal cultures or cultured neuroblastoma cell lines (like SH-SY5Y) are exposed to different Aβ(1-40) aggregate species. nih.gov Cell viability is then measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. pnas.org A decrease in MTT reduction is indicative of mitochondrial dysfunction and reduced cell viability, thus providing a measure of the neurotoxic effect of the Aβ aggregates. nih.gov Studies have identified spherical oligomers, termed amylospheroids (ASPD), as highly neurotoxic species. pnas.org

These models allow for the screening of potential inhibitors of Aβ aggregation and toxicity. nih.govanaspec.com For instance, the effect of compounds like citrate (B86180) has been studied by co-incubating them with Aβ(1-40) and then measuring both the extent of aggregation and the subsequent toxicity in cell culture. nih.gov

Biophysical and Structural Characterization Techniques

A variety of powerful biophysical and structural techniques are employed to characterize the different states of Aβ(1-40) from its monomeric form to its final fibrillar aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy is a versatile tool for obtaining atomic-level structural and dynamic information on Aβ(1-40) in its various states.

Solution NMR is used to study the structure and dynamics of monomeric and small, soluble oligomeric forms of Aβ(1-40). Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of ¹⁵N-labeled Aβ(1-40) provide a "fingerprint" of the peptide, with each peak corresponding to a specific amino acid residue. nih.gov These spectra can confirm the native, monomeric state of the purified peptide. nih.gov

Key findings from ssNMR studies on Aβ(1-40) fibrils include:

Parallel, In-Register β-sheets: Multiple quantum ¹³C NMR experiments have definitively shown that the β-sheets within Aβ(1-40) fibrils are arranged in a parallel, in-register fashion, where identical residues from adjacent peptide chains are aligned. pnas.org

Identification of β-strand regions: The ¹³C chemical shifts are sensitive to the secondary structure, allowing for the identification of the specific amino acid residues that form the β-strand segments of the fibril core. acs.org For Aβ(1-40), the ordered core is primarily composed of residues 12-39, while the first ~10 N-terminal residues are structurally disordered. acs.org

Polymorphism: ssNMR has been crucial in revealing that Aβ(1-40) can form different fibril morphologies (polymorphs) with distinct molecular structures. researchgate.netnih.gov These polymorphs can be grown under different conditions and have different stabilities and underlying β-sheet arrangements. nih.gov

Dynamics: ssNMR techniques like DIPSHIFT can measure site-specific molecular order parameters, providing insights into the motional amplitudes along the peptide backbone within the fibril. nih.gov These studies show that the core of the fibril is rigid, while the N-terminal and loop regions exhibit greater flexibility. nih.gov

Mass Spectrometry (LC-MS/MS, MALDI-TOF, ESI-MS, Ion Mobility) for Peptide Identification and Interaction Studies

Mass spectrometry (MS) is a cornerstone technique in Aβ(1-40) research, used for everything from initial protein identification to the characterization of complex oligomeric mixtures and interactions.

Peptide Identification and Purity Assessment: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are routinely used to confirm the molecular weight of purified recombinant Aβ(1-40), verifying its identity and assessing its purity. rpeptide.comnih.govplos.org

Quantitative Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantifying Aβ(1-40) in complex biological samples like cerebrospinal fluid. waters.comresearchgate.net This is crucial for biomarker studies. waters.com

Oligomer Analysis: ESI-MS can detect non-covalent oligomeric species of Aβ(1-40) in the gas phase, allowing for the identification of dimers, trimers, tetramers, and higher-order oligomers. ibb.waw.placs.org

Ion Mobility Spectrometry (IMS)-MS: This powerful combination separates ions not only by their mass-to-charge ratio but also by their size and shape (collisional cross-section, Ω). ibb.waw.pl IMS-MS has revealed that Aβ(1-40) oligomers can exist in at least two different structural families: a "compact" form and an "extended" form. ibb.waw.plnih.gov This technique allows for the separation and identification of different oligomeric states that may overlap in a standard mass spectrum. researchgate.net

Interaction Studies: ESI-MS can be used to study the non-covalent interactions between Aβ(1-40) and potential inhibitor molecules, such as peptides or small molecules like oleuropein. mdpi.commdpi.com The detection of a complex with a mass corresponding to Aβ(1-40) plus the inhibitor provides direct evidence of binding. mdpi.commdpi.com

Electron Microscopy (TEM, Cryo-EM) for Aggregate Morphology

Electron microscopy (EM) provides direct visualization of Aβ(1-40) aggregates, offering critical information about their size, shape, and hierarchical organization.

Transmission Electron Microscopy (TEM): Negative staining TEM is widely used to confirm the presence of fibrillar structures in aggregated Aβ(1-40) samples. researchgate.netnih.govnih.gov Fibrils typically appear as long, unbranched filaments, often with a twisted morphology. nih.govresearchgate.net TEM can reveal different fibril polymorphs, which may appear as straight or twisted ribbons of varying widths. researchgate.netresearchgate.net For example, Aβ(1-40) can form fibrils with widths ranging from approximately 5.5 nm to 12 nm. researchgate.netacs.org Spherical aggregates, or amylospheroids, with diameters of 3-20 nm have also been identified by TEM and linked to high neurotoxicity. pnas.org

Cryo-Electron Microscopy (Cryo-EM): This technique allows for the high-resolution structural determination of Aβ(1-40) fibrils in a near-native, hydrated state. By averaging thousands of images of frozen-hydrated fibrils, 3D reconstructions can be generated. Cryo-EM has provided detailed models of Aβ(1-40) fibril architecture, revealing that they are often composed of two or more protofilaments twisted around each other. mdpi.compnas.orgpnas.org Recent studies have achieved near-atomic resolution (e.g., 3.3 Å), revealing novel J-shaped protomer structures and the specific inter-residue contacts (like salt bridges) that stabilize the fibril core. mdpi.com Cryo-EM has also been instrumental in visualizing fibril-lipid interactions, showing how lipids can bind to and become incorporated into the fibril structure. researchgate.net

Table 2: Morphological Characteristics of Aβ(1-40) Aggregates by Electron Microscopy

Aggregate TypeTechniqueKey Morphological FeaturesApproximate DimensionsReference
Fibrils (Twisted) TEMLong, unbranched, periodically modulated widthWidth: ~12 nm; Period: 50-200 nm researchgate.net
Fibrils (Filamentous) TEMStraight, no resolvable twist, lateral associationWidth: ~5.5 nm researchgate.net
Amylospheroids (ASPD) TEMSpherical structuresDiameter: 3-20 nm pnas.org
Protofilaments Cryo-EMComposed of two protofilaments, often with a left-handed twistVariable, with cross-over distances around 50-60 nm pnas.orgpnas.org
J-Shaped Fibril Cryo-EMLeft-handed cross-β structure from two protofilaments with a J-shaped protomer3.3 Å resolution achieved mdpi.com

Fluorescence Spectroscopy (e.g., Thioflavin-T Assay) for Aggregation Kinetics

Fluorescence spectroscopy is a primary workhorse for monitoring the kinetics of Aβ(1-40) aggregation in real-time.

The Thioflavin-T (ThT) assay is the most common method used. researchgate.net ThT is a fluorescent dye that exhibits a significant increase in its fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. anaspec.comroyalsocietypublishing.org By monitoring the increase in ThT fluorescence over time (typically with excitation around 440-450 nm and emission around 480-490 nm), a characteristic sigmoidal curve of aggregation is obtained. nih.govanaspec.comresearchgate.net This curve can be divided into three phases:

Lag Phase: A period where nucleation occurs, and no significant fluorescence increase is observed.

Growth/Elongation Phase: A rapid, exponential increase in fluorescence as monomers add to existing nuclei and fibrils grow.

Plateau Phase: The fluorescence reaches a maximum as the pool of monomeric peptide is depleted and the reaction reaches equilibrium.

This assay is highly sensitive and is widely used for high-throughput screening of aggregation inhibitors. nih.govanaspec.com However, it is important to note that ThT itself can, under certain conditions, promote Aβ(1-40) aggregation. acs.org

In addition to ThT, other fluorescent probes can be used. Aβ(1-40) can be covalently labeled with fluorophores (e.g., HiLyte Fluor 488, TAMRA) to study its aggregation using techniques like single-molecule fluorescence spectroscopy. biorxiv.orgbiorxiv.orgeurogentec.com These methods can provide insights into the size distribution of early-stage oligomers, although the fluorescent tags themselves can sometimes influence the aggregation process. biorxiv.orgbiorxiv.org

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to analyze the secondary structure of proteins like beta-amyloid (Aβ)(1-40).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as proteins. researchgate.net This differential absorption provides information about the protein's secondary structure. For Aβ(1-40), CD is particularly useful for monitoring conformational changes from a random coil to a β-sheet structure, a transition associated with fibril formation. researchgate.net

Initially, freshly dissolved Aβ(1-40) typically exhibits a random coil conformation, characterized by a strong negative band around 198 nm in the CD spectrum. researchgate.net Over time, as the peptide aggregates, a characteristic shift to a β-sheet structure is observed. researchgate.net The presence of certain molecules, like sodium dodecyl sulfate (B86663) (SDS) micelles, can induce a partial α-helical conformation in Aβ(1-40). acs.org

CD spectroscopy can also be used to study the kinetics of Aβ(1-40) fibril formation and the effects of potential inhibitors. jascoinc.comjasco-global.com By monitoring the changes in the CD signal over time, researchers can evaluate the rate of aggregation and how different compounds may interfere with this process. jascoinc.comjasco-global.com

Key Research Findings from CD Spectroscopy:

ConditionObserved Secondary Structure of Aβ(1-40)Reference
Freshly dissolvedPredominantly random coil researchgate.net
During aggregationTransition from random coil to β-sheet researchgate.net
In the presence of 2 mM SDSPartial α-helical conformation acs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations in its molecular bonds. The resulting spectrum provides a fingerprint of the molecule's structure. For proteins, the amide I region (1600-1700 cm⁻¹) is particularly informative about secondary structure. researchgate.netscirp.org

FTIR is widely used to monitor the aggregation process of Aβ(1-40), specifically the transition from α-helical or random coil structures to β-sheet structures, which is a hallmark of amyloid formation. researchgate.net The presence of a prominent peak around 1630 cm⁻¹ in the amide I band is indicative of β-sheet structure. researchgate.netnih.gov An additional minor peak around 1695 cm⁻¹ suggests an antiparallel arrangement of the β-strands, often observed in oligomeric states. nih.gov The transition from an antiparallel to a parallel β-sheet structure can signify the conversion of oligomers into fibrils. nih.gov

FTIR Spectral Assignments for Aβ(1-40) Secondary Structures:

Wavenumber (cm⁻¹)Secondary Structure AssignmentReference
~1630β-sheet researchgate.netnih.gov
~1695Antiparallel β-sheet nih.gov

Surface Plasmon Resonance (SPR) for Binding Interactions

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study biomolecular interactions. bioradiations.com It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of Aβ(1-40) with various molecules, including antibodies, small molecules, and other Aβ peptides. bioradiations.comnih.gov

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. mdpi.com The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com By analyzing the sensorgram (a plot of the SPR response versus time), researchers can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. bioradiations.com

SPR has been instrumental in:

Mapping the binding epitopes of monoclonal antibodies to Aβ(1-40). nih.gov

Investigating the interactions between Aβ(1-40) and metal ions like copper and zinc. mdpi.com

Studying the complex interactions between different Aβ isoforms, such as Aβ(1-40), Aβ(1-38), and Aβ(1-42). researchgate.net

Screening for potential inhibitors of Aβ(1-40) aggregation. mdpi.com

Example Kinetic Data from SPR Analysis of Antibody Binding to Aβ(1-40):

AntibodyAnalyteAffinity (KD)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Reference
6E10Monomeric Aβ(1-40)22.3 nM3.8 x 10⁴8.48 x 10⁻⁴ nih.gov
4G8Monomeric Aβ(1-40)30.1 nM26.8 x 10⁴0.81 x 10⁻⁴ nih.gov
IgG4.1Monomeric Aβ(1-40)512 nMNot ReportedNot Reported nih.gov
IgG4.1Fibrillar Aβ(1-40)1.5 nMNot ReportedNot Reported nih.gov

Cell-Based Assays for Studying Aβ(1-40) Effects on Neuronal and Glial Cells

Cell-based assays are essential for understanding the cellular and molecular mechanisms by which Aβ(1-40) exerts its effects on brain cells. These assays provide a platform to study the impact of Aβ(1-40) on cell viability, metabolism, and function in a controlled environment.

Neuronal Cell Lines

Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to model the effects of Aβ on neurons. researchgate.net Studies have shown that the toxicity of Aβ peptides can depend on the differentiation state of the cells, with differentiated, more neuron-like cells being more susceptible to Aβ-induced toxicity. researchgate.net While some studies report that Aβ(1-40) has no significant toxic effect on undifferentiated SH-SY5Y cells, others have shown that oligomeric forms of Aβ(1-40) can increase cell proliferation at certain concentrations. researchgate.netplos.org

Glial Cells

Astrocytes, a type of glial cell, play a crucial role in brain homeostasis. jneurosci.org Cell-based assays using cultured astrocytes have revealed that Aβ peptides can alter their metabolic phenotype. jneurosci.org For example, exposure to Aβ(1-40) has been shown to affect the cellular protein content of astrocytes. jneurosci.org

Human Embryonic Stem Cell (hESC)-Derived Neurons

hESCs can be differentiated into various neuronal and glial cell types, providing a more physiologically relevant model system. Studies using hESC-derived forebrain cholinergic neurons have shown that Aβ(1-40) can promote glial differentiation, as indicated by increased expression of glial markers. plos.org

Organotypic Brain Slice Cultures

Organotypic brain slice cultures, particularly from the hippocampus, offer a more complex ex vivo model that retains the tissue architecture and neural circuitry of the brain. nih.gov These cultures allow for the study of Aβ secretion and the effects of Aβ on different cell types within a more intact tissue context. nih.gov

Animal Models for Investigating Aβ(1-40) Pathology

Animal models are indispensable for studying the complex, long-term pathological consequences of Aβ(1-40) in a living organism. These models have been crucial for understanding the mechanisms of amyloid plaque formation, neurodegeneration, and cognitive decline.

Transgenic Mouse Models

The most widely used animal models for Alzheimer's disease research are transgenic mice that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease. nih.govphypha.ir These mutations lead to increased production and deposition of Aβ peptides, including Aβ(1-40).

Commonly Used Transgenic Mouse Models:

Tg2576: Expresses human APP with the Swedish (K670N/M671L) mutation, leading to age-dependent Aβ deposition and cognitive deficits. researchgate.net

APP23: Expresses human APP with the Swedish mutation, resulting in significant amyloid plaque formation and neuronal loss. phypha.ir

5XFAD: Co-expresses five familial Alzheimer's disease mutations in APP and presenilin 1 (PS1), leading to rapid and aggressive amyloid pathology. nih.gov

APPswe/PS1dE9: Another double transgenic model that develops amyloid plaques at an early age. frontiersin.org

These models have been instrumental in studying various aspects of Aβ pathology, including the progression of cerebral amyloid angiopathy (CAA), a condition where Aβ accumulates in the walls of blood vessels. frontiersin.org

Non-human Primates, Dogs, and Bears

Aged non-human primates, dogs, and bears can naturally develop some features of Alzheimer's-like pathology, including amyloid deposits. phypha.ir While less commonly used due to ethical and practical constraints, these models can provide insights into the natural progression of age-related amyloid pathology.

Invertebrate Models (C. elegans and Drosophila melanogaster)

The nematode C. elegans and the fruit fly Drosophila melanogaster are genetically tractable models with short lifespans that are used to study the basic mechanisms of Aβ toxicity. scienceopen.com These models can be genetically modified to express human Aβ and are useful for high-throughput screening of genetic and pharmacological modifiers of Aβ pathology. scienceopen.com

Proteolytic Approaches for Aβ(1-40) Binding Site Elucidation

Proteolytic approaches, often coupled with mass spectrometry, are powerful methods for identifying the specific regions (epitopes or binding sites) on the Aβ(1-40) peptide that are involved in interactions with other molecules, such as antibodies or small molecule inhibitors. mdpi.com

The general principle of these methods involves the enzymatic digestion of the Aβ(1-40) peptide, either before or after it has formed a complex with its binding partner. By analyzing the resulting peptide fragments, researchers can determine which regions of Aβ(1-40) are protected from proteolytic cleavage due to the binding event.

Commonly Used Proteases:

Trypsin: Cleaves at the carboxyl side of lysine (B10760008) and arginine residues.

GluC: Cleaves at the carboxyl side of glutamate (B1630785) and aspartate residues.

Pepsin: A non-specific protease that cleaves at multiple sites. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a technique that measures the rate of exchange of backbone amide hydrogens with deuterium from a solvent. The exchange rate is slower in regions of the protein that are protected from the solvent, such as those involved in binding or stable secondary structures. By combining HDX with proteolytic digestion and mass spectrometry, it is possible to map the solvent accessibility of different regions of Aβ(1-40) at the peptide level. nih.gov

Studies using these approaches have been successful in:

Identifying the minimal amino acid sequence of Aβ(1-40) required for binding to small molecules like oleuropein. mdpi.comresearchgate.net For instance, the Aβ(17-28) fragment was identified as the binding site for oleuropein. mdpi.comresearchgate.net

Elucidating the structural differences between Aβ(1-40) oligomers and fibrils by comparing their solvent accessibility patterns. nih.gov

Mapping the epitopes on Aβ(1-40) that are recognized by specific antibodies.

Q & A

Basic Research Questions

Q. What are the most reliable experimental methods for detecting Beta-Amyloid (13-40) in biological samples?

  • Methodological Answer : Beta-Amyloid (13-40) detection typically employs immunoassays (e.g., ELISA) or mass spectrometry (LC-MS/MS). For example, automated magnetic-bead-assisted sequential extraction coupled with LC-MS/MS enhances sensitivity for quantifying Aβ isoforms in cerebrospinal fluid . SILK (stable isotope labeling kinetic) techniques are also used to study turnover rates over short timescales (hours) .
  • Key Considerations : Validate assays using standardized reference materials and cross-check with orthogonal methods (e.g., Western blotting) to minimize cross-reactivity with other Aβ isoforms.

Q. How do experimental models (e.g., transgenic mice) for Beta-Amyloid (13-40) studies balance physiological relevance and practicality?

  • Methodological Answer : Transgenic mouse models expressing human Aβ peptides are widely used but require careful selection based on research goals. For Aβ turnover studies, models with controllable Aβ expression (e.g., tetracycline-regulated systems) allow temporal analysis .
  • Data Validation : Use histopathology (e.g., thioflavin-S staining) to confirm plaque formation and correlate with behavioral assays (e.g., Morris water maze) .

Q. What are the standard protocols for synthesizing and purifying Beta-Amyloid (13-40) in vitro?

  • Methodological Answer : Recombinant expression in E. coli followed by HPLC purification is common. Ensure peptide purity (>97% by mass spectrometry) and verify aggregation propensity using dynamic light scattering (DLS) or atomic force microscopy (AFM) .
  • Critical Step : Lyophilize peptides under inert gas to prevent oxidation and store at -20°C in aliquots to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in Beta-Amyloid (13-40) data across studies (e.g., conflicting aggregation kinetics)?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (pH, ionic strength) or peptide handling. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate variables. For example, compare aggregation kinetics under controlled buffer systems (e.g., Tris vs. PBS) and document all parameters .
  • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability and report effect sizes to contextualize findings .

Q. What computational models best predict Beta-Amyloid (13-40) interactions with lipid membranes or metal ions?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 or AMBER can model Aβ-membrane interactions. Validate predictions with experimental techniques such as surface plasmon resonance (SPR) for binding affinity measurements .
  • Limitations : Account for simulation timescale discrepancies (nanoseconds vs. physiological hours) by integrating kinetic data from SILK studies .

Q. How can longitudinal studies on Beta-Amyloid (13-40) pathology address sampling bias in human cohorts?

  • Methodological Answer : Use stratified sampling in cohort selection (e.g., age, APOE genotype) and employ mixed-effects models to adjust for intra-subject variability. Public datasets like ADNI (Alzheimer’s Disease Neuroimaging Initiative) provide standardized longitudinal Aβ measurements for validation .
  • Ethical Considerations : Ensure informed consent protocols align with IRB guidelines, especially for vulnerable populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.